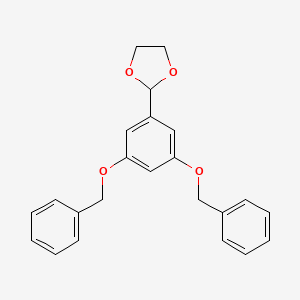
2-(3,5-Bis(benzyloxy)phenyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Bis(benzyloxy)phenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a phenyl group substituted with two benzyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Bis(benzyloxy)phenyl)-1,3-dioxolane typically involves the reaction of 3,5-bis(benzyloxy)benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include:
Solvent: Toluene or dichloromethane
p-Toluenesulfonic acid or sulfuric acidTemperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent and catalyst may vary based on cost and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Bis(benzyloxy)phenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The dioxolane ring can be reduced to form diols.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: 3,5-Bis(benzyloxy)benzoic acid
Reduction: 2-(3,5-Bis(benzyloxy)phenyl)ethane-1,2-diol
Substitution: 2-(3,5-Dihydroxyphenyl)-1,3-dioxolane
Scientific Research Applications
2-(3,5-Bis(benzyloxy)phenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a protective group in carbohydrate chemistry.
Medicine: Explored for its potential use in drug delivery systems due to its stability and functional group compatibility.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Bis(benzyloxy)phenyl)-1,3-dioxolane involves its ability to act as a protecting group for hydroxyl functionalities. The dioxolane ring can be selectively cleaved under acidic conditions, revealing the protected hydroxyl groups. This property makes it valuable in multi-step organic synthesis where selective deprotection is required.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethoxyphenyl)-1,3-dioxolane
- 2-(3,5-Dihydroxyphenyl)-1,3-dioxolane
- 2-(3,5-Dichlorophenyl)-1,3-dioxolane
Uniqueness
2-(3,5-Bis(benzyloxy)phenyl)-1,3-dioxolane is unique due to the presence of benzyloxy groups, which provide additional stability and functional group compatibility. This makes it more versatile in organic synthesis compared to its analogs with simpler substituents.
Biological Activity
The compound 2-(3,5-bis(benzyloxy)phenyl)-1,3-dioxolane is a member of the 1,3-dioxolane family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of salicylaldehyde with chiral or racemic diols. This method allows for the production of both enantiomeric and racemic dioxolanes, which can exhibit different biological properties depending on their stereochemistry. The process yields compounds with varying substituents that can significantly influence their biological activity .
Biological Activity Overview
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Some dioxolanes have been shown to inhibit bacterial enzymes critical for cell wall synthesis and other metabolic processes .
- Reactive Oxygen Species (ROS) Generation : Certain derivatives may induce oxidative stress in microbial cells, leading to cell death .
- Interaction with Cellular Targets : The compound's structure allows it to interact with various cellular targets, potentially disrupting normal cellular functions .
Case Studies
Several studies have highlighted the biological activity of compounds similar to this compound:
- Study on Antibacterial Activity : A series of synthesized dioxolanes were tested against multiple bacterial strains. The results indicated that modifications in the benzyloxy substituents significantly affected antibacterial potency. For example, compounds with additional electron-donating groups showed enhanced activity against resistant strains .
- Antifungal Screening : In a comparative study involving various dioxolanes, it was found that those with specific structural features exhibited remarkable antifungal properties against C. albicans, indicating a potential therapeutic application in treating fungal infections .
Properties
CAS No. |
773094-54-5 |
|---|---|
Molecular Formula |
C23H22O4 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[3,5-bis(phenylmethoxy)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C23H22O4/c1-3-7-18(8-4-1)16-26-21-13-20(23-24-11-12-25-23)14-22(15-21)27-17-19-9-5-2-6-10-19/h1-10,13-15,23H,11-12,16-17H2 |
InChI Key |
LJCMQIWWSJHEOL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















